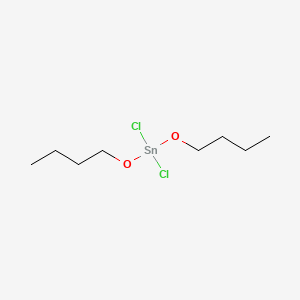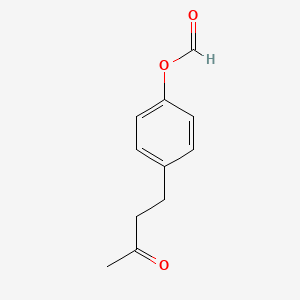![molecular formula C12H22O2 B12649828 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane CAS No. 94089-03-9](/img/structure/B12649828.png)
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane is an organic compound with the molecular formula C12H22O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane typically involves a one-step condensation reaction. This reaction is carried out at room temperature using the corresponding aromatic aldehyde and 1,2-diol in the presence of indium chloride . After the initial synthesis, the compound can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced under specific conditions to yield alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 2-Methyl-1,4-dioxaspiro[4.5]decane
- 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane stands out due to its specific structural features and stability. Its unique spiro structure provides distinct chemical properties that are not commonly found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
94089-03-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3,7,7,9-tetramethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-9-5-11(3,4)8-12(6-9)13-7-10(2)14-12/h9-10H,5-8H2,1-4H3 |
Clave InChI |
NYOLBDMJHMTDNC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC2(C1)OCC(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


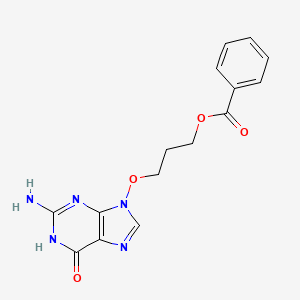
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
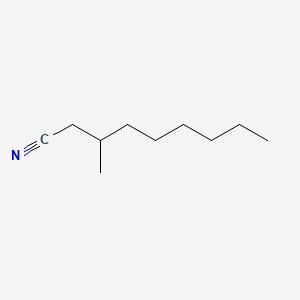
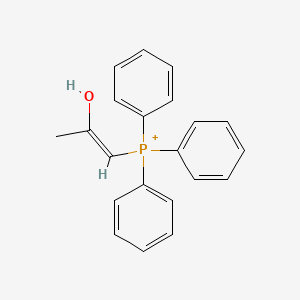
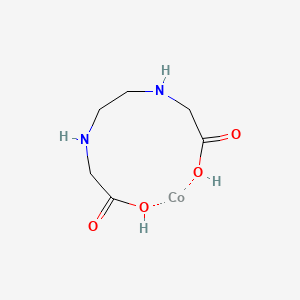
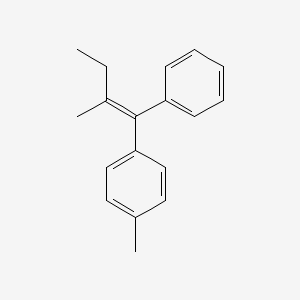
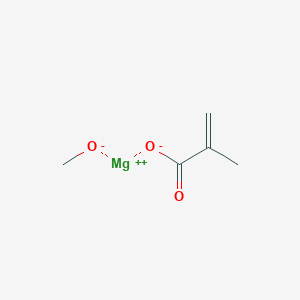
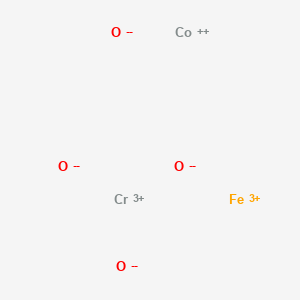
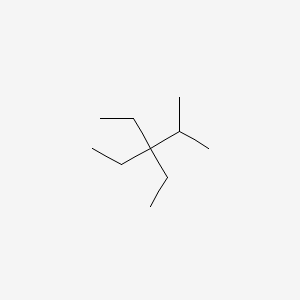
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
